molecular formula C12H17NO B1354293 (1S,2S)-2-(benzylamino)cyclopentanol CAS No. 68327-02-6

(1S,2S)-2-(benzylamino)cyclopentanol

Cat. No. B1354293
CAS RN: 68327-02-6
M. Wt: 191.27 g/mol
InChI Key: FEGVMDAESGIXLU-RYUDHWBXSA-N
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Description

Synthesis Analysis

There is a paper titled “Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512” which might contain relevant information about the synthesis of similar compounds .

Scientific Research Applications

Condensation Mechanisms and Synthetic Pathways

Research has delved into the condensation mechanisms forming complex structures from simple precursors involving (1S,2S)-2-(benzylamino)cyclopentanol derivatives. For instance, Dong et al. (2017) studied the condensation mechanism for the formation of cage hexabenzylhexaazaisowurtzitane (HBIW) from glyoxal and benzylamine, highlighting the role of intermediates related to (1S,2S)-2-(benzylamino)cyclopentanol in synthesizing advanced materials (Dong et al., 2017).

Chiral Synthesis and Asymmetric Induction

The asymmetric synthesis of molecules containing (1S,2S)-2-(benzylamino)cyclopentanol frameworks is crucial in creating compounds with potential therapeutic applications. Urones et al. (2004) demonstrated the stereoselective preparation of its stereoisomers from diester derivatives, showcasing the importance of chiral centers in medicinal chemistry (Urones et al., 2004).

Application in Material Science

In material science, the derivatives of (1S,2S)-2-(benzylamino)cyclopentanol have been explored for their thermal behavior and potential in creating novel materials. Ilter et al. (2002) studied the thermal behavior of polymethacrylates with a 1,3-dioxolane ring, indicating the versatility of these compounds in material synthesis (Ilter et al., 2002).

Enantioselective Synthesis and Ligand Applications

The enantioselective synthesis involving (1S,2S)-2-(benzylamino)cyclopentanol derivatives underscores their significance in producing optically active compounds. González-Sabín et al. (2006) achieved optically active trans-2-(N,N-dialkylamino)cyclopentanols with high chemical yields, illustrating the compound's role in synthesizing chiral ligands (González-Sabín et al., 2006).

Advanced Organic Synthesis

Research also focuses on advanced organic synthesis techniques using (1S,2S)-2-(benzylamino)cyclopentanol derivatives. Schiffers and Bolm (2008) detailed the synthesis and resolution of racemic trans-2-(N-Benzyl)Amino-1-Cyclohexanol, highlighting the methods for achieving enantiomer separation, vital for pharmaceutical applications (Schiffers & Bolm, 2008).

properties

IUPAC Name

(1S,2S)-2-(benzylamino)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-8-4-7-11(12)13-9-10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGVMDAESGIXLU-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470145
Record name (1S,2S)-2-(benzylamino)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-(benzylamino)cyclopentanol

CAS RN

68327-02-6
Record name (1S,2S)-2-(benzylamino)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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